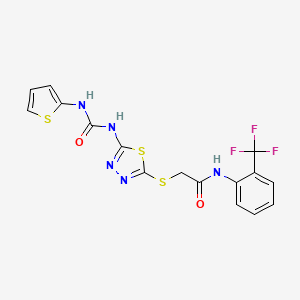

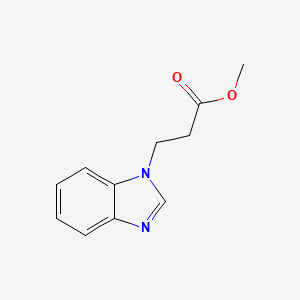

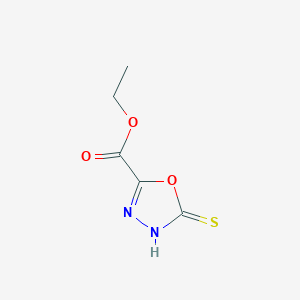

![molecular formula C14H11ClFNO4S B2976788 2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid CAS No. 379254-58-7](/img/structure/B2976788.png)

2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid, also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid, is an aryl fluorinated building block employed in organic synthesis .

Synthesis Analysis

The key step in the preparation of this compound involves the reaction between a substituted aniline and an oxazinone . The compound is synthesized by heating 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid to form the ring systems of the herbicide in over 90% yield .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a planar compound with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

The compound is involved in several chemical reactions. It is used as a reagent in the synthesis of Empagliflozin . It also works by inhibiting protoporphyrinogen IX oxidase (PPO), preventing chlorophyll formation, and resulting in accumulation of protoporphyrin IX which is a potent photosensitizer .Physical And Chemical Properties Analysis

The compound has a molecular weight of 343.76 and a melting point of 143-144 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

Repaglinide and Hypoglycemic Benzoic Acid Derivatives

Repaglinide, a hypoglycemic agent derived from benzoic acid derivatives, showcases the therapeutic potential of these compounds in treating type 2 diabetes. The study reveals the structure-activity relationships that underpin the hypoglycemic properties of such derivatives, emphasizing the critical roles of specific substituents on the benzoic acid framework in enhancing activity and duration of action (Grell et al., 1998).

Sulfonated Polyphenylene Derivatives for Proton Exchange Membranes

High molecular weight poly(2,5-benzophenone) derivatives have been synthesized for use in proton exchange membranes, vital for fuel cell technology. These derivatives, upon sulfonation, exhibit significant ion exchange capacities, water absorption capacities, and proton conductivities, demonstrating their potential in energy applications (Ghassemi & Mcgrath, 2004).

Plant Growth Regulation

Benzoic Acid in Stress Tolerance Induction

Research indicates that benzoic acid and its derivatives, such as sulfosalicylic acid and methyl salicylic acid, play a regulatory role in inducing multiple stress tolerance in plants. This suggests the fundamental role of the benzoic acid structure in imparting stress tolerance, potentially offering a new avenue for enhancing crop resilience to environmental stresses (Senaratna et al., 2004).

Environmental Science

Chlorination Disinfection By-products

A study on the transformation mechanism of benzophenone-4 in free chlorine-promoted chlorination disinfection highlights the formation of chlorinated by-products. Understanding these transformation pathways is crucial for assessing the environmental impact of chlorination disinfection processes, especially concerning water treatment and the potential genotoxic effects of the resulting by-products (Xiao et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of drugs like empagliflozin , which is an inhibitor of Sodium-glucose transport proteins (SGLT-2) . These proteins are involved in glucose reabsorption in the kidneys .

Mode of Action

Related compounds have been known to inhibit enzymes like protoporphyrinogen ix oxidase (ppo), which prevents chlorophyll formation .

Biochemical Pathways

Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s solubility in chloroform and ethyl acetate suggests that it may be absorbed and distributed in the body through these solvents.

Result of Action

Similar compounds have been known to cause lipid peroxidation with rapid loss of membrane integrity and function .

Action Environment

The compound’s storage temperature under inert gas (nitrogen or argon) at 2–8 °c suggests that it may be sensitive to temperature and oxygen exposure.

Eigenschaften

IUPAC Name |

2-chloro-5-[(4-fluorophenyl)-methylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO4S/c1-17(10-4-2-9(16)3-5-10)22(20,21)11-6-7-13(15)12(8-11)14(18)19/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZORFCSUZSIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

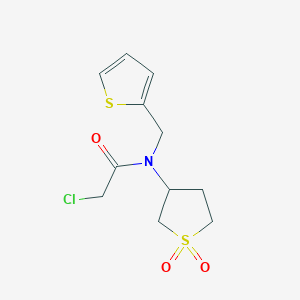

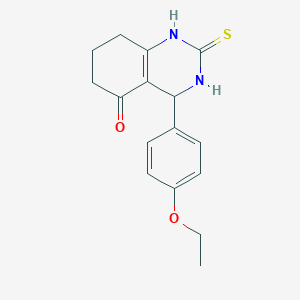

![N-[3-[[(1-Oxothiolan-1-ylidene)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2976706.png)

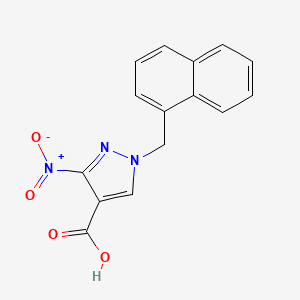

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2976710.png)

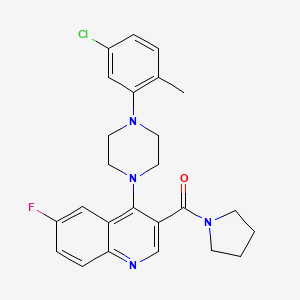

![7-[(4-Fluorophenyl)methyl]-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2976711.png)

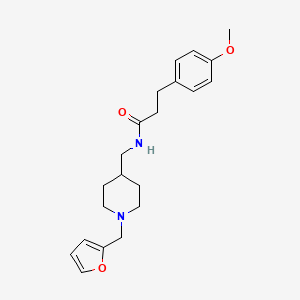

![2-[[4-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2976719.png)